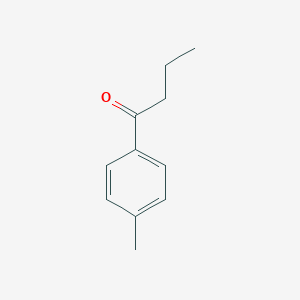










|
REACTION_CXSMILES
|
B(O)(O)[C:2]1[CH:3]=[CH:4][C:5]([CH3:8])=[CH:6][CH:7]=1.[C:11](=[O:14])([O-])[O-].[Cs+].[Cs+].[C:17](Cl)(=O)[CH2:18][CH2:19]C>C1(C)C=CC=CC=1.CCOCC>[CH3:8][C:5]1[CH:4]=[CH:3][C:2]([C:11](=[O:14])[CH2:17][CH2:18][CH3:19])=[CH:7][CH:6]=1 |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
0.15 g
|
|
Type
|
reactant
|
|
Smiles
|
B(C=1C=CC(=CC1)C)(O)O
|
|
Name
|
tetrakis(triphenylphosphine)pal-ladium(0)
|
|
Quantity
|
0.064 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
|
Name
|
|
|
Quantity
|
0.344 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was purged under a vigorous flow of nitrogen for 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled to ambient temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted sequentially with water (10 mL), aqueous sodium bicarbonate (10 mL), and aqueous sodium chloride (10 mL)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried (magnesium sulfate)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
Purification of the residue by flash column chromatography (7.5% ether/petroleum ether)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1=CC=C(C=C1)C(CCC)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.827 mmol | |
| AMOUNT: MASS | 0.134 g | |
| YIELD: CALCULATEDPERCENTYIELD | 75.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |